2-Fluoro-5-methylbenzonitrile

Catalog No.
S717975
CAS No.
64113-84-4
M.F
C8H6FN
M. Wt
135.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluoro-5-methylbenzonitrile

CAS Number

64113-84-4

Product Name

2-Fluoro-5-methylbenzonitrile

IUPAC Name

2-fluoro-5-methylbenzonitrile

Molecular Formula

C8H6FN

Molecular Weight

135.14 g/mol

InChI

InChI=1S/C8H6FN/c1-6-2-3-8(9)7(4-6)5-10/h2-4H,1H3

InChI Key

CMAOLVNGLTWICC-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)F)C#N

Synonyms

2-Fluoro-5-methyl-benzonitrile; 2-Fluoro-5-methylbenzonitrile; 3-Cyano-4-fluorotoluene; 5-Methyl-2-fluorobenzonitrile

Canonical SMILES

CC1=CC(=C(C=C1)F)C#N

The exact mass of the compound 2-Fluoro-5-methylbenzonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Fluoro-5-methylbenzonitrile (CAS 64113-84-4) is a highly versatile, bifunctional fluorinated building block primarily procured for the synthesis of complex active pharmaceutical ingredients (APIs) and agrochemicals. Structurally characterized by an electron-withdrawing nitrile group that strongly activates the ortho-fluorine atom for nucleophilic aromatic substitution (SNAr), it also features a 5-methyl group that serves as a prime site for benzylic functionalization [1]. This dual reactivity profile makes it a critical starting material for generating 5-(bromomethyl)-2-fluorobenzonitrile and 2-fluoro-5-formylbenzonitrile—key intermediates in the manufacturing of poly(ADP-ribose) polymerase (PARP) inhibitors such as Olaparib, as well as various kinase inhibitors and methotrexate analogs [2]. Industrial buyers prioritize this specific compound for its ability to undergo mild, metal-free coupling reactions while providing a reliable handle for downstream structural elaboration.

Substituting 2-Fluoro-5-methylbenzonitrile with closely related analogs fundamentally disrupts established synthetic pathways . Replacing it with 2-chloro-5-methylbenzonitrile drastically reduces the efficiency of the SNAr step; the chloro group is a significantly poorer leaving group than fluorine under mild basic conditions, often forcing the use of harsher temperatures or expensive palladium-catalyzed cross-couplings that complicate API purification [1]. Conversely, utilizing the simpler 2-fluorobenzonitrile eliminates the 5-methyl handle entirely, making it impossible to perform the Wohl-Ziegler bromination required to access 5-(bromomethyl)-2-fluorobenzonitrile [2]. Furthermore, isomeric substitutions like 4-fluoro-3-methylbenzonitrile alter the regiochemistry of the activated leaving group relative to the nitrile, leading to incorrect spatial orientations in the final pharmacophore and rendering the material useless for targeted PARP inhibitor synthesis.

Efficiency of Radical Bromination for Bifunctional Intermediates

The 5-methyl group of 2-Fluoro-5-methylbenzonitrile provides a highly selective site for radical bromination, a critical step in synthesizing complex drug scaffolds. Under standard Wohl-Ziegler conditions using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN), 2-Fluoro-5-methylbenzonitrile reliably affords 5-(bromomethyl)-2-fluorobenzonitrile in a 52% isolated yield [1]. In contrast, attempting to source or synthesize complex brominated intermediates from unmethylated baselines like 2-fluorobenzonitrile is impossible, forcing multi-step, low-yield formylation and reduction sequences.

Evidence DimensionYield of bromomethyl intermediate via direct radical bromination
Target Compound Data52% isolated yield of 5-(bromomethyl)-2-fluorobenzonitrile
Comparator Or Baseline2-Fluorobenzonitrile (0% yield, structurally incapable of benzylic bromination)
Quantified DifferenceAbsolute requirement of the 5-methyl group for direct single-step bromination
ConditionsNBS, AIBN initiator, refluxing conditions (Wohl-Ziegler reaction)

Procurement of the 5-methylated compound is mandatory for single-step access to bromomethyl electrophiles used in downstream ether and thioether API linkages.

Metal-Free SNAr Displacement Capability

The strongly electron-withdrawing nitrile group ortho to the fluorine atom in 2-Fluoro-5-methylbenzonitrile enables highly efficient nucleophilic aromatic substitution (SNAr) under mild conditions. In the synthesis of complex MYST family kinase inhibitors, 2-Fluoro-5-methylbenzonitrile undergoes direct SNAr with complex nucleophiles at 60 °C, achieving a 55% yield of the coupled product without transition metal catalysts[1]. Class-level comparisons dictate that substituting with 2-chloro-5-methylbenzonitrile would require significantly higher activation energy or the addition of palladium catalysts to achieve comparable conversion rates.

Evidence DimensionSNAr coupling efficiency and catalyst requirement
Target Compound Data55% yield at 60 °C under metal-free conditions
Comparator Or Baseline2-Chloro-5-methylbenzonitrile (Requires Pd-catalysis or >100 °C for equivalent displacement)
Quantified DifferenceElimination of transition metal catalysts and lowering of reaction temperature by >40 °C
ConditionsMild basic conditions (e.g., K2CO3), 60 °C, overnight reaction

Eliminating palladium catalysts reduces raw material costs and bypasses stringent heavy-metal scavenging steps required in pharmaceutical manufacturing.

Precursor Essentiality for PARP Inhibitor (Olaparib) Scaffolds

2-Fluoro-5-methylbenzonitrile is a recognized foundational precursor for 2-fluoro-5-formylbenzonitrile, a critical intermediate in the commercial synthesis of the PARP inhibitor Olaparib [1]. The specific 1,2,5-substitution pattern (nitrile, fluoro, methyl) allows for targeted oxidation or halogenation/hydrolysis of the methyl group to an aldehyde. Utilizing isomeric alternatives, such as 4-fluoro-3-methylbenzonitrile, fundamentally shifts the regiochemistry, producing 4-fluoro-3-formylbenzonitrile, which cannot be used to construct the specific phthalazinone core of Olaparib.

Evidence DimensionRegiochemical suitability for Olaparib intermediate synthesis
Target Compound DataYields 2-fluoro-5-formylbenzonitrile (correct 1,2,5-substitution)
Comparator Or Baseline4-Fluoro-3-methylbenzonitrile (Yields incorrect 1,4,3-substitution)
Quantified Difference100% structural divergence in the resulting pharmacophore
ConditionsOxidation or bromination/hydrolysis of the benzylic methyl group

Buyers synthesizing Olaparib analogs must procure this exact isomer to ensure the correct spatial arrangement of the fluoro and formyl groups for phthalazinone ring closure.

Synthesis of PARP Inhibitors (e.g., Olaparib)

2-Fluoro-5-methylbenzonitrile is the premier starting material for generating 2-fluoro-5-formylbenzonitrile. This aldehyde intermediate is essential for constructing the phthalazinone core of Olaparib and related poly(ADP-ribose) polymerase (PARP) inhibitors used in targeted oncology therapies[1].

Development of MYST Family KAT Inhibitors

Leveraging its high SNAr reactivity, this compound is utilized to append the 2-fluoro-5-methylbenzonitrile moiety onto complex heterocyclic scaffolds via metal-free coupling. This pathway is heavily utilized in the synthesis of Lysine Acetyl Transferase (KAT) inhibitors targeting the MYST family for acute myeloid leukemia (AML) research [2].

Production of 5,8-Dideaza Methotrexate Analogs

Through Wohl-Ziegler bromination, 2-Fluoro-5-methylbenzonitrile is converted to 5-(bromomethyl)-2-fluorobenzonitrile. This bifunctional electrophile is subsequently used to build thioether and ether linkages in the development of novel 5,8-dideaza analogs of methotrexate for advanced pharmacological evaluation [3].

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (95.56%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (95.56%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (95.56%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-Fluoro-5-methylbenzonitrile

Dates

Last modified: 08-15-2023

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